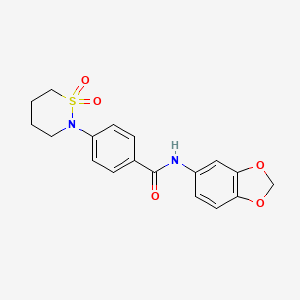

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxol (methylenedioxyphenyl) group and a 1,1-dioxo-2-thiazinan moiety. The benzodioxol group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding due to its electron-rich aromatic system. The 1,1-dioxo-2-thiazinan substituent introduces a six-membered sulfonamide ring, which may contribute to conformational rigidity and solubility.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSITYQUGPJSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound contains a benzodioxole moiety, known for its diverse biological activities. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O4S

- Molecular Weight : 361.39 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzodioxole ring and subsequent functionalization to introduce the thiazine moiety. Detailed methodologies can be found in specific chemical literature .

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole exhibit notable anticancer properties. For instance, compounds related to the benzodioxole structure have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antidiabetic Activity

In vivo studies have demonstrated that certain benzodioxole derivatives can act as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. For example, one derivative showed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for managing diabetes .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. While specific data for this compound is limited, related compounds have shown activity against both Gram-positive and Gram-negative bacteria with varying minimal inhibitory concentrations (MICs). The structure–activity relationship suggests that modifications in the benzodioxole structure can enhance antimicrobial properties .

The biological activities of this compound are thought to be mediated through several pathways:

- Inhibition of Kinases : Some studies suggest that benzodioxole derivatives may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Antioxidant Properties : The presence of phenolic structures in benzodioxoles contributes to their antioxidant capabilities, which can protect cells from oxidative stress.

Case Studies

A notable study evaluated a series of benzodioxole derivatives for their anticancer activity. Among these, one compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 26 µM. Further investigation revealed that this compound induced apoptosis through the mitochondrial pathway .

Another study focused on the antidiabetic potential of related compounds where several derivatives were tested for α-amylase inhibition. The most potent inhibitor exhibited an IC50 value of 0.68 µM and showed minimal toxicity toward normal cell lines .

Scientific Research Applications

Anticancer Activity

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has been included in anticancer screening libraries due to its potential to inhibit tumor growth. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Case Study:

A study investigating the structure-activity relationship (SAR) of benzodioxole derivatives found that modifications to the thiazine moiety could enhance anticancer activity. The compound was tested against breast and lung cancer cell lines, showing promising results in reducing cell viability by over 50% at certain concentrations .

Antiviral Properties

The compound is also part of antiviral libraries and has shown potential against viral infections. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Case Study:

In vitro assays demonstrated that derivatives of benzodioxole compounds can inhibit the replication of the influenza virus. The specific compound was tested for its ability to reduce viral load in infected cell cultures, yielding significant reductions compared to control groups .

Neuroprotective Effects

Recent research indicates that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study:

A neuropharmacological study assessed the impact of benzodioxole derivatives on models of neurodegeneration. Results indicated improved cognitive function and reduced neuronal apoptosis in treated models compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Benzodioxol-Containing Analogs (Compound 6 vs. Target Compound) Both compounds share the benzodioxol group, which enhances lipophilicity and may improve blood-brain barrier penetration. However, the target compound’s 1,1-dioxo-thiazinan moiety replaces the piperazine-thienopyrimidine group in Compound 4. This substitution likely alters target specificity: thiazinan’s sulfonamide group may enhance solubility, while thienopyrimidine in Compound 6 contributes to kinase inhibition .

Thiazinan vs. Thiazole/Thiazolidinone Derivatives The six-membered thiazinan ring in the target compound contrasts with five-membered thiazole (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide ) or thiazolidinone (e.g., ’s analog). Thiazole derivatives, by contrast, often exhibit heterocyclic aromaticity favorable for π-π stacking in enzyme active sites .

Benzamide Substituents and Bioactivity

- The target compound’s unsubstituted benzamide differs from fluorinated or methylated analogs (e.g., and ). Fluorination (as in ) typically improves metabolic stability and membrane permeability, while methyl groups () aid in directing synthetic modifications. The absence of such substituents in the target compound may prioritize interactions with polar residues in biological targets.

Mechanistic Insights from Analog Studies

- Mitochondrial Targeting: Compound 6 and the target compound may exploit glucose-starved tumor cells’ reliance on mitochondrial metabolism.

- Enzyme Inhibition : Thiazole-based analogs () inhibit PFOR via amide conjugation, suggesting that the target compound’s benzamide-thiazinan structure might similarly engage with enzymatic active sites, albeit with distinct selectivity due to ring size and substituents.

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters for synthesizing N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide with high purity?

- Methodology : The synthesis involves multi-step reactions, including coupling of the benzodioxol and thiazinan moieties. Key steps include:

- Amide bond formation : Using carbodiimide-based coupling agents under anhydrous conditions.

- Thiazinan ring sulfonation : Controlled oxidation with sulfur trioxide or related agents to achieve the 1,1-dioxo group.

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures).

- Critical parameters : Temperature (<60°C to prevent decomposition), solvent choice (DMF or THF for solubility), and reaction time (monitored via TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzodioxol aromatic protons at δ 6.7–7.1 ppm; thiazinan methylene protons at δ 3.5–4.0 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ with <2 ppm error.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by peak integration).

- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and S=O asymmetric stretch (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., Factor XIa inhibition vs. antimicrobial effects)?

- Approach :

- Assay standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C, ATP concentration).

- Enzyme source : Use recombinant Factor XIa vs. bacterial enzyme panels to isolate target specificity.

- Structural analogs : Test derivatives lacking the benzodioxol or thiazinan groups to identify pharmacophores.

- Case study : Inconsistent Factor XIa inhibition (2–10 µM IC₅₀) may arise from assay interference by DMSO (>1% v/v) .

Q. What computational and crystallographic methods elucidate binding interactions with therapeutic targets?

- Molecular docking : Use AutoDock Vina with Factor XIa X-ray structures (PDB: 3P57) to predict binding poses. Key interactions:

- Hydrogen bonds between the benzamide carbonyl and Arg414.

- π-π stacking of the benzodioxol ring with Tyr401.

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising activity?

- Strategies :

- Prodrug design : Introduce ester groups on the benzodioxol ring to enhance solubility.

- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., thiazinan sulfone oxidation).

- LogP adjustment : Add polar substituents (e.g., hydroxyl groups) to reduce LogP from 3.2 to <2.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.